molecular formula C4H6Cl4O B8759172 2,4,4,4-Tetrachlorobutan-1-ol CAS No. 3290-70-8

2,4,4,4-Tetrachlorobutan-1-ol

Cat. No.: B8759172
CAS No.: 3290-70-8
M. Wt: 211.9 g/mol
InChI Key: PHPDBVLDVIRSHU-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrachlorobutan-1-ol (C₄H₅Cl₄O) is a chlorinated secondary alcohol with a branched butanol backbone substituted with four chlorine atoms. Its structure features a hydroxyl group at the terminal carbon (C1) and chlorine atoms at positions 2, 4, 4, and 2. Structural analogs and related chlorinated compounds, such as those in the evidence, suggest high stability and low volatility due to halogenation and hydrogen bonding from the hydroxyl group .

Properties

CAS No.

3290-70-8

Molecular Formula

C4H6Cl4O

Molecular Weight

211.9 g/mol

IUPAC Name

2,4,4,4-tetrachlorobutan-1-ol

InChI

InChI=1S/C4H6Cl4O/c5-3(2-9)1-4(6,7)8/h3,9H,1-2H2

InChI Key

PHPDBVLDVIRSHU-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)Cl)C(Cl)(Cl)Cl

boiling_point

247 °C.

Color/Form

Amber liquid

density

1.51

physical_description

Amber liquid;  [HSDB]

vapor_pressure

0.0031 [mmHg]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4,4,4-Tetrachlorobutan-1-ol with structurally or functionally related compounds, drawing inferences from the evidence and analogous

Compound Structure Key Properties Reactivity/Applications
This compound C₄H₅Cl₄O (chlorinated alcohol) Inferred: High density, low volatility (due to H-bonding), moderate water solubility. Likely intermediate in chlorinated polymer/solvent synthesis; potential environmental persistence.
2,4,4,4-Tetrachloro-1,1,1-trifluorobutane () C₄Cl₄F₃ (chlorofluorocarbon) Boiling point: 86°C at 163 mmHg; synthesized via HF fluorination; confirmed by NMR/GCMS . Intermediate in Z-1,1,1,4,4,4-hexafluoro-2-butene production; fluorination reactivity.
1,3-Dichloro-5-[(2S)-2,4,4,4-tetrachlorobutan-2-yl]benzene () C₁₀H₈Cl₆ (aromatic chlorinated) Henry’s Law constant: 8.4×10⁻² to 2.9×10⁻³ (volatility lower than DDD) . Environmental persistence; used in pesticide formulations.
1,1-Dichloro-2,2-bis-(4-chlorophenyl)-ethane (DDD) C₁₄H₁₀Cl₄ (organochlorine pesticide) Henry’s Law constant: 1.5–2.0 ; higher volatility than tetrachlorobutan-2-yl derivatives. Degradation product of DDT; historical use as an insecticide.

Key Observations:

Volatility and Environmental Fate :

  • The hydroxyl group in this compound likely reduces its volatility compared to fully halogenated analogs like 2,4,4,4-tetrachloro-1,1,1-trifluorobutane (boiling point 86°C at reduced pressure) . However, its volatility is expected to be lower than DDD (Henry’s constant 1.5–2.0) due to H-bonding and higher polarity .
  • The aromatic derivative 1,3-dichloro-5-[(2S)-2,4,4,4-tetrachlorobutan-2-yl]benzene exhibits very low Henry’s constants (8.4×10⁻² to 2.9×10⁻³), indicating strong partitioning into water or organic phases, which may parallel the environmental behavior of this compound .

Synthetic Utility :

  • 2,4,4,4-Tetrachloro-1,1,1-trifluorobutane is a key intermediate in fluorinated olefin synthesis, highlighting the role of chlorinated butane derivatives in industrial processes . By analogy, this compound may serve as a precursor in chlorinated alcohol or ether syntheses.

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